N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A phenyl group at position 7 of the thienopyrimidinone ring.
- An acetamide side chain at position 3, substituted with a 3-methylphenyl group.
This scaffold is structurally analogous to kinase inhibitors and anti-inflammatory agents, with the acetamide moiety likely influencing solubility and target binding .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-6-5-9-16(10-14)23-18(25)11-24-13-22-19-17(12-27-20(19)21(24)26)15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUFSAXIWNUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions, which may involve halogenated intermediates and organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, organolithium, or Grignard reagents are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.
Case Study: Cytotoxicity Testing
In vitro cytotoxicity tests against various cancer cell lines (e.g., MCF-7, HCT-116, PC-3) have shown promising results. For instance, derivatives with similar structural frameworks demonstrated IC values significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency against specific cancer types .
Anti-inflammatory Properties
Thienopyrimidine derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Experimental Findings
In vivo studies involving formalin-induced paw edema and cotton pellet-induced granuloma tests demonstrated that certain thienopyrimidine derivatives exhibited substantial anti-inflammatory activity, suggesting their potential as therapeutic agents for inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including protein kinases involved in cancer progression.
Insights from Docking Simulations
The compound's interaction with targets such as EGFR and PI3K has been analyzed using in silico methods. These studies provide insights into the mechanisms through which these compounds exert their biological effects and guide further modifications to enhance efficacy .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against MCF-7 and other cancer cell lines; lower IC than doxorubicin. |
| Anti-inflammatory Effects | Inhibition of COX enzymes; effective in reducing inflammation in animal models. |
| Molecular Docking | Predicted interactions with EGFR and PI3K; potential for further drug development based on binding affinities. |
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidinone Derivatives with Varied Acetamide Substituents
Key Observations :
- Halogenated substituents (e.g., Br, F, Cl) improve binding via halogen bonding but may reduce aqueous solubility .
Thieno[2,3-d]pyrimidinone Derivatives with Thiophene Modifications
Compounds from feature a thiophen-2-yl group at position 5 of the thieno[2,3-d]pyrimidinone core. For example:
- Compound 9: N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide Molecular weight: 503 g/mol. Activity: Demonstrated anti-breast cancer activity in vitro, with a 75% synthetic yield indicating efficient preparation .
Pyrido-Thienopyrimidinone Derivatives
- Compound 24 (): N-(7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Molecular weight: 369.44 g/mol. Synthesis: Acetylation with acetyl chloride in pyridine yields a partially saturated pyrido ring, reducing planarity and possibly altering pharmacokinetics . Key difference: The pyrido-thienopyrimidinone core may limit blood-brain barrier penetration compared to the fully aromatic thieno[3,2-d]pyrimidinone .
Quinazolinone-Based Acetamides
- Structural Insight: Replacement of the thienopyrimidinone core with a quinazolinone reduces sulfur-mediated interactions but introduces oxygen-based hydrogen bonding .
Sulfanyl-Bridged Analogues
- 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): Molecular weight: ~500 (estimated).
Biological Activity
Overview
N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound belonging to the thienopyrimidine class. Its structural complexity suggests potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 375.4 g/mol
- CAS Number : 1105207-40-6
The compound features a thieno[3,2-d]pyrimidine core, characterized by a fused heterocyclic system that includes sulfur and nitrogen atoms. This structural motif is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and cholinesterases (AChE and BChE).
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects by inducing apoptosis in cancer cell lines through modulation of signaling pathways.
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.
In Vitro Studies
Multiple studies have evaluated the biological activity of compounds structurally related to this compound. Key findings include:
- Cholinesterase Inhibition : Compounds with similar structures demonstrated significant inhibition of AChE and BChE with IC values ranging from 5.4 μM to 24.3 μM, indicating potential applications in treating neurodegenerative diseases .
| Compound | AChE IC (μM) | BChE IC (μM) |
|---|---|---|
| 1 | 10.4 | 7.7 |
| 2 | 5.4 | 9.9 |
| 3 | 18.1 | 15.6 |
- Anti-inflammatory Effects : Related thienopyrimidine derivatives have shown promising anti-inflammatory activity by inhibiting COX enzymes, with IC values comparable to established anti-inflammatory drugs like indomethacin .
Case Studies
- Antitumor Activity : A study involving thienopyrimidine derivatives indicated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest.
- In Vivo Efficacy : Animal models treated with similar thienopyrimidine compounds exhibited reduced tumor growth and improved survival rates compared to control groups.
Q & A
Q. Example Protocol
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | Ether | 75% |
| 2 | Fe, HCl, EtOH | Aniline | 60% |
| 3 | Cyanoacetic acid, EDC | Acetamide | 50% |
How can synthetic yield be optimized for this compound?
Q. Advanced Optimization Strategies
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for reduction) may enhance step 2 efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve substitution kinetics .
- Temperature Control : Lowering reaction temperatures during condensation reduces side-product formation .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) improves purity .
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic Characterization
- ¹H NMR : Aromatic protons (δ 7.2–8.6 ppm), methyl groups (δ 2.0–2.5 ppm), and amide NH (δ ~9.9 ppm) confirm structure .
- LC-MS : Molecular ion peaks (e.g., m/z 362.0 [M+H]⁺) validate molecular weight .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
How is X-ray crystallography applied to resolve structural ambiguities?
Q. Advanced Structural Analysis
- Single-Crystal Growth : Slow evaporation of DMSO/EtOH mixtures yields diffraction-quality crystals .
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K resolves bond lengths (mean σ = 0.005 Å) .
- Disorder Modeling : Partial occupancy refinement addresses rotational disorder in phenyl groups .
What computational methods predict biological activity?
Q. Advanced Predictive Modeling
- Docking Studies : AutoDock Vina screens against kinase targets (e.g., EGFR) using the thienopyrimidine core .
- QSAR Models : Hammett constants for substituents correlate with cytotoxicity (R² > 0.85) .
- ADMET Prediction : SwissADME evaluates lipophilicity (LogP ~3.2) and bioavailability .
What safety protocols are recommended for handling this compound?
Q. Basic Safety Measures
- PPE : Gloves, lab coats, and goggles mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .
How is analytical purity assessed for this compound?
Q. Advanced Purity Analysis
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 254 nm | Purity ≥95% |
| TLC | Silica gel, EtOAc/Hexane (1:1) | Single spot (Rf ~0.5) |
| Elemental Analysis | C, H, N | ±0.4% of theoretical |
How to resolve contradictions in spectral data?
Q. Advanced Data Reconciliation
- Variable Temperature NMR : Identifies dynamic rotational isomers causing split peaks .
- High-Resolution MS : Distinguishes isotopic clusters from impurities .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals .
What are potential medicinal applications based on structural analogs?
Q. Advanced Applications
- Kinase Inhibition : Thienopyrimidine analogs inhibit CDK2 (IC₅₀ = 0.8 µM) .
- Anticancer Activity : Methylphenyl groups enhance cytotoxicity in MCF-7 cells (EC₅₀ = 12 µM) .
How do substituents influence bioactivity?
Q. Structure-Activity Relationships
| Substituent | Position | Effect |
|---|---|---|
| 3-Methylphenyl | Acetamide | ↑ Lipophilicity (LogP +0.5) |
| 7-Phenyl | Thienopyrimidine | ↑ π-π stacking with kinase pockets |
| 4-Oxo | Pyrimidine | H-bond donor for ATP-binding sites |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
